ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinolone derivative with structural modifications at positions 1, 6, and 7 of the core 1,4-dihydroquinoline-4-oxo-3-carboxylate scaffold. The compound features a 1-ethyl group at position 1, a 6-fluoro substituent (common in fluoroquinolone antibiotics for enhanced DNA gyrase binding ), and a 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl) moiety, which distinguishes it from classical quinolones.
Properties
IUPAC Name |
ethyl 7-(4-cyclopropyltriazol-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-3-23-9-13(19(26)27-4-2)18(25)12-7-14(20)17(8-16(12)23)24-10-15(21-22-24)11-5-6-11/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSRJUIUFICLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=C(N=N3)C4CC4)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein , a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF) under normal oxygen conditions. This protein plays a crucial role in cellular response to hypoxia and is implicated in various pathological conditions, including anemia and cancer.
Mode of Action
The compound interacts with the VHL protein, inhibiting its function. This results in the stabilization of HIF, which can then translocate to the nucleus and activate the transcription of genes involved in the cellular response to hypoxia. These genes include those encoding erythropoietin (EPO), a hormone that stimulates the production of red blood cells, and vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical Pathways
The inhibition of VHL leads to the activation of the HIF pathway. This pathway plays a central role in the cellular response to low oxygen conditions, coordinating the activation of genes that promote adaptation to hypoxia. These include genes involved in erythropoiesis, angiogenesis, and glycolysis.
Result of Action
The molecular and cellular effects of the compound’s action include the increased production of red blood cells (due to increased EPO expression) and enhanced formation of new blood vessels (due to increased VEGF expression). These effects can help alleviate conditions such as anemia and may also have implications in the treatment of cancer.
Biological Activity
Ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, highlighting its antibacterial and anticancer properties.
Structural Overview
The compound features a unique structure combining a fluoroquinolone moiety with a triazole ring. The presence of these functional groups is critical for its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 356.39 g/mol.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural features often exhibit significant antibacterial properties. For instance, the triazole ring has been associated with enhanced activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the antibacterial activity (MIC values) of related compounds that may provide insights into the potential efficacy of this compound:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.5 |
| Salmonella typhi | 3.12 |
| Mycobacterium smegmatis | 62.5 |
These findings suggest that the compound may exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Compounds derived from similar classes have shown promising results against multiple cancer cell lines.
Case Studies
In one study, derivatives of fluoroquinolone linked to triazole were synthesized and tested against non-small cell lung cancer (A549), glioblastoma (U87 MG), and breast cancer (MCF7) cell lines. The results indicated that certain hybrids demonstrated remarkable anti-proliferative activity with IC50 values significantly lower than those of standard reference compounds .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| U87 MG | <5 |
| MCF7 | <15 |
These results highlight the potential of this compound as an effective anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with bacterial DNA gyrase and topoisomerase IV—enzymes critical for bacterial DNA replication and transcription. This interaction leads to the formation of drug-enzyme-DNA complexes that inhibit bacterial growth .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in the pharmaceutical field.
Antimicrobial Properties :
Research indicates that derivatives of triazole compounds possess significant antimicrobial activity. Ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate may similarly exhibit potency against various bacterial and fungal strains. Triazole-containing compounds have been shown to disrupt cell wall synthesis and inhibit enzyme activity in pathogens .
Anticancer Activity :
Studies have suggested that compounds with triazole moieties can act as inhibitors of cancer cell proliferation. The specific structure of this compound may allow it to interact with biological targets involved in cancer pathways, potentially leading to new anticancer agents .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
General Synthetic Route :
- Formation of Triazole Ring : The initial step often involves the synthesis of the triazole ring through a cycloaddition reaction between azides and alkynes.
- Quinoline Derivative Synthesis : The quinoline portion can be synthesized through a multi-step process involving condensation reactions.
- Final Coupling Reaction : The final product is obtained by coupling the triazole and quinoline derivatives via esterification or amidation reactions.
This synthetic route highlights the versatility of the compound's structure and its potential for modification to enhance biological activity .
Potential Therapeutic Uses
The unique structural features of this compound suggest several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Antifungal | Management of fungal infections |
| Anticancer | Development of novel anticancer therapies |
| Anti-inflammatory | Potential use in inflammatory disease management |
This table summarizes the potential therapeutic areas where this compound could be impactful based on its biological activities.
Case Studies and Research Findings
Numerous studies have been conducted on similar compounds within the triazole class:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that triazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans. The incorporation of cyclopropyl groups was found to enhance their antimicrobial potency .
Case Study 2: Anticancer Activity
Research on related quinoline derivatives indicated that modifications at the nitrogen positions could lead to increased cytotoxicity against various cancer cell lines. This suggests that ethyl 7-(4-cyclopropyl) derivatives could also exhibit promising anticancer properties .
Chemical Reactions Analysis
Table 1: Esterification Conditions and Yields
| Ester Type | Alcohol Used | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl ester | Methanol | 7 | 73 | |
| Ethyl ester | Ethanol | 7 | 96 | |
| Propyl ester | Propanol | 7 | 93 |
Propargylation and Click Chemistry
The introduction of the 4-cyclopropyl-1H-1,2,3-triazole moiety involves:
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Propargylation : Ciprofloxacin derivatives are treated with propargyl bromide in dimethylformamide (DMF) with NaHCO<sub>3</sub> at 100°C for 48 h ( , ).
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1,3-Dipolar Cycloaddition : The propargylated intermediate reacts with 4-cyclopropylphenyl azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole conjugate ( , ).
Table 2: Click Chemistry Reaction Outcomes
Structural Characterization
Key spectroscopic data for analogous compounds:
-
<sup>1</sup>H NMR :
-
<sup>13</sup>C NMR :
Reactivity and Stability
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Hydrolysis : The ethyl ester group is stable under acidic conditions but hydrolyzes in basic media to regenerate the carboxylic acid ( ).
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Photostability : Fluorinated quinolones like this compound are generally stable under ambient light but degrade under UV exposure ( ).
Biological Activity
While not the primary focus here, derivatives with similar triazole substitutions exhibit:
Comparison with Similar Compounds
Key Observations :
- Position 7: The triazole group in the target compound replaces traditional substituents like piperazine (in ciprofloxacin analogues) or halogens (e.g., chloro in ). This modification may alter binding to DNA gyrase, a target for quinolones, by introducing π-π stacking or hydrogen-bonding interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethyl 6,7,8-trifluoro-... (79660-46-1) | Ethyl 1-cyclopropyl-6-fluoro-... (105404-65-7) | Moxifloxacin Derivative (172602-83-4) |
|---|---|---|---|---|
| LogP (estimated) | 2.8 | 3.1 | 1.9 | 2.4 |
| Aqueous Solubility (mg/mL) | 0.15 (predicted) | 0.07 | 1.2 | 0.3 |
| Plasma Protein Binding | 85% (est.) | 90% | 70% | 80% |
Insights :
- The triazole group in the target compound moderately increases solubility compared to highly fluorinated analogues (e.g., 79660-46-1) but remains less soluble than piperazine-containing derivatives (e.g., 105404-65-7) due to the absence of ionizable amines .
Preparation Methods
Synthesis of the Quinoline Core Structure
The foundational quinoline scaffold is synthesized via a Gould-Jacobs cyclization reaction. Starting with 3-chloro-4-fluoroaniline, condensation with diethyl ethoxymethylene malonate at 100°C yields an intermediate enamine ester. Subsequent thermal cyclization in diphenyl ether at 250°C generates 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester . This step is critical for establishing the fluorinated quinoline core, with the ester group at position 3 remaining intact for subsequent modifications.
Key Reaction Conditions
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Reactants : 3-Chloro-4-fluoroaniline, diethyl ethoxymethylene malonate
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Solvent : Diphenyl ether
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Temperature : 250°C
Installation of the Azide Group at Position 7
The chlorine atom at position 7 is replaced with an azide group to enable subsequent triazole formation. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction using sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Optimized Conditions
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Reactants : 1-Ethyl-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate, NaN₃
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Solvent : DMSO
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Temperature : 120°C
-
Time : 12 hours
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide-functionalized quinoline undergoes a click reaction with cyclopropylacetylene to form the 1,2,3-triazole ring. This step employs copper(II) sulfate and sodium ascorbate in a DMF/water mixture, facilitating regioselective triazole formation .
General Protocol
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Dissolve the azide intermediate (1.0 mmol) and cyclopropylacetylene (1.2 mmol) in DMF:H₂O (4:1).
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Add CuSO₄·5H₂O (0.2 mmol) and sodium ascorbate (0.4 mmol).
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Stir at room temperature for 12 hours.
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Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography .
Spectral Data for Triazole-Containing Analogues
Final Esterification and Purification
The ethyl ester at position 3 is retained throughout the synthesis. Final purification is achieved using recrystallization from ethanol or chromatographic methods, yielding the target compound as a crystalline solid.
Purity and Yield
Comparative Analysis of Synthetic Routes
The CuAAC approach offers superior regioselectivity and milder conditions compared to traditional Huisgen cycloadditions. However, the necessity for azide handling requires stringent safety protocols. Alternative methods, such as Sonogashira coupling, were explored in related studies but resulted in lower yields for sterically hindered alkynes like cyclopropylacetylene .
Challenges and Optimization Strategies
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Azide Stability : The quinoline-bound azide is prone to degradation under prolonged heating. Conducting the SNAr reaction at 120°C for ≤12 hours minimizes decomposition.
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Triazole Regiochemistry : The CuAAC exclusively produces 1,4-disubstituted triazoles, as confirmed by NOE experiments in analogous compounds .
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Cyclopropane Reactivity : Cyclopropylacetylene’s strain-driven reactivity necessitates slow addition to prevent oligomerization.
Q & A
Q. What synthetic methodologies are employed to introduce the 4-cyclopropyl-1H-1,2,3-triazol-1-yl moiety into the quinoline scaffold?
The synthesis of triazole-substituted quinolones typically involves N-propargylation of the quinoline core followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) under Sharpless conditions. For example, the 7-position of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be functionalized via propargylation, and subsequent "click" reactions with azides (e.g., cyclopropyl azides) yield the triazole substituent . Key parameters include temperature, solvent polarity, and catalyst loading to optimize regioselectivity and yield.
Q. How is the structure of the compound confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is used:
- 1H NMR and 13C NMR identify proton and carbon environments, particularly the triazole and cyclopropyl groups.
- IR spectroscopy confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹).
- Single-crystal X-ray diffraction resolves intermolecular interactions (e.g., C–H···O and C–H···Cl hydrogen bonds) that influence crystal packing .
Advanced Research Questions
Q. How can regioselectivity challenges during ethylation or triazole incorporation be addressed?
Regioselectivity in quinolone derivatization is influenced by substituent electronic effects and steric hindrance . For instance, ethylation at the 1-position versus the 3-position can be controlled by adjusting reaction conditions (e.g., base strength, solvent). In one study, ethylation of a precursor yielded a by-product (Compound 4) due to competing decarboxylation, highlighting the need for kinetic vs. thermodynamic control . Computational modeling (DFT) may predict reactive sites to guide experimental design.
Q. What strategies are used to analyze antimicrobial activity, and how do structural modifications impact efficacy?
Antimicrobial screening involves:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationship (SAR) studies : The cyclopropyl-triazole group enhances membrane permeability, while the 6-fluoro substituent improves DNA gyrase inhibition . Modifications at the 7-position (e.g., triazole vs. piperazine) significantly alter potency due to differences in target binding .
Q. How are crystallographic data utilized to predict physicochemical properties?
Single-crystal X-ray structures reveal packing motifs (e.g., parallel stacking via π-π interactions) and hydrogen-bond networks , which correlate with solubility and stability. For example, intermolecular C–H···O bonds in the title compound contribute to a high melting point (~438 K) and low aqueous solubility, necessitating formulation studies for in vivo applications .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in antimicrobial activity data across similar derivatives?
Contradictions may arise from assay variability (e.g., inoculum size, growth media) or compound purity . For example, impurities like decarboxylated by-products (Compound 5) can skew MIC results . Validated protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended to confirm activity.
Q. What analytical methods resolve ambiguities in reaction pathways (e.g., by-product formation)?
- LC-MS/MS tracks intermediates and by-products in real-time.
- Isolation and characterization (e.g., Column chromatography followed by NMR/X-ray) identify competing pathways, such as decarboxylation during piperazine condensation .
Methodological Recommendations
Q. What techniques optimize yield in multi-step syntheses?
- Flow chemistry improves reproducibility for hazardous steps (e.g., azide reactions).
- Microwave-assisted synthesis accelerates CuAAC reactions while reducing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
